molecular formula C18H21NO2 B5594457 2-(4-isopropylphenoxy)-N-(4-methylphenyl)acetamide

2-(4-isopropylphenoxy)-N-(4-methylphenyl)acetamide

Cat. No.: B5594457
M. Wt: 283.4 g/mol
InChI Key: ILJSAKBQNZADRK-UHFFFAOYSA-N
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Description

2-(4-isopropylphenoxy)-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C18H21NO2 and its molecular weight is 283.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.157228913 g/mol and the complexity rating of the compound is 313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

G. Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, closely related to the compound , with potential anticancer properties. The synthesis involved ethyl 2-(2-isopropylphenoxy) acetic acid and 2-diaminobenzene, refined by full matrix least-squares procedures. The compound targets the VEGFr receptor, suggesting its application in cancer therapy. Its crystal structure, solved by direct methods, exhibits intermolecular H-bonds, important for its biological activity (Sharma et al., 2018).

Environmental and Green Chemistry

Y. D. Reddy et al. (2014) developed environmentally friendly syntheses of compounds structurally similar to the one , focusing on potential analgesic and antipyretic agents. This study emphasizes the importance of green chemistry principles in the design and discovery of new drugs, underscoring the environmental impact of pharmaceutical compounds (Reddy et al., 2014).

Drug Metabolism and Bioactive Conversion

E. Högestätt et al. (2005) discussed the conversion of acetaminophen, a compound related to 2-(4-isopropylphenoxy)-N-(4-methylphenyl)acetamide, into bioactive N-acylphenolamine AM404 in the nervous system. This study highlights the complex metabolic pathways involved in converting pharmaceutical compounds into bioactive metabolites, offering insights into drug design and the potential therapeutic effects of acetaminophen derivatives (Högestätt et al., 2005).

Chemoselective Acetylation and Drug Synthesis

Deepali B Magadum and G. Yadav (2018) explored the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This research underlines the significance of selective acetylation techniques in pharmaceutical synthesis, particularly for creating intermediates crucial for drug development (Magadum & Yadav, 2018).

Properties

IUPAC Name

N-(4-methylphenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-13(2)15-6-10-17(11-7-15)21-12-18(20)19-16-8-4-14(3)5-9-16/h4-11,13H,12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJSAKBQNZADRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.